1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[3,5-bis(trifluoromethyl)phenyl]phosphine]
Description
The compound 1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[3,5-bis(trifluoromethyl)phenyl]phosphine] (CAS: 445467-61-8), commercially known as (R)-SYNPHOS, is a chiral bisphosphine ligand featuring a tetrahydrobenzodioxin core. Its stereochemistry at the 5R position creates a rigid, enantiopure framework, while the bis[3,5-bis(trifluoromethyl)phenyl]phosphine groups provide strong electron-withdrawing properties and steric bulk . This ligand is widely used in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions, where its chiral environment ensures high enantioselectivity.
Properties
IUPAC Name |
[5-[6-bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl]-2,3-dihydro-1,4-benzodioxin-6-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H24F24O4P2/c49-41(50,51)21-9-22(42(52,53)54)14-29(13-21)77(30-15-23(43(55,56)57)10-24(16-30)44(58,59)60)35-3-1-33-39(75-7-5-73-33)37(35)38-36(4-2-34-40(38)76-8-6-74-34)78(31-17-25(45(61,62)63)11-26(18-31)46(64,65)66)32-19-27(47(67,68)69)12-28(20-32)48(70,71)72/h1-4,9-20H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKWEHAWGUXVST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2C3=C(C=CC4=C3OCCO4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)P(C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H24F24O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1182.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[3,5-bis(trifluoromethyl)phenyl]phosphine] is a phosphine derivative with notable biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications.
- Molecular Formula : C76H104O8P2
- Molecular Weight : 1207.61 g/mol
- CAS Number : 1862251-64-6
The compound features a complex structure that includes a bi-1,4-benzodioxin moiety and multiple trifluoromethyl-substituted phenyl groups. This unique arrangement contributes to its biological activity.
Research indicates that phosphines can act as potent inhibitors of various biological pathways. The specific compound under study has shown promising results in inhibiting key enzymes involved in cancer cell proliferation and other pathological processes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested :
- Huh7 (Hepatocellular carcinoma)
- Caco2 (Colorectal adenocarcinoma)
- MDA-MB 231 (Breast carcinoma)
- HCT116 (Colorectal carcinoma)
Results from these studies indicate that the compound has an IC50 value lower than 10 μM in several cell lines, suggesting strong antitumor activity. For example:
| Cell Line | IC50 (μM) |
|---|---|
| Huh7 | <10 |
| Caco2 | <10 |
| MDA-MB 231 | <10 |
| HCT116 | <10 |
These values highlight the compound's potential as a therapeutic agent in oncology.
Case Studies
Several case studies have focused on the use of phosphine derivatives in cancer treatment:
- Study on DYRK1A Inhibition : The compound was evaluated for its ability to inhibit DYRK1A kinase activity. Results indicated effective inhibition with IC50 values around 0.090 μM, demonstrating its potential as a targeted therapy for tumors reliant on this pathway .
- Antiproliferative Activity : In a comparative study of various phosphine derivatives, this compound exhibited superior antiproliferative effects across multiple cancer types compared to standard chemotherapeutics .
Comparison with Similar Compounds
Backbone and Chirality
The target compound’s tetrahydrobenzodioxin backbone distinguishes it from other chiral ligands. Below is a comparison with key analogs:
Key Observations :
Electronic and Steric Properties
Implications :
- The trifluoromethyl groups in the target compound improve catalytic activity in reactions requiring electron-deficient metal intermediates, such as asymmetric hydrogenation .
- Trimethylsilyl substituents (e.g., CAS 2757287-32-2) may hinder substrate approach due to extreme bulk, limiting utility in small-molecule catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
